2-Chloro Clomiphene Citrate(E/Z Mixture)
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Overview
Description
2-Chloro Clomiphene Citrate (E/Z Mixture) is a synthetic compound that belongs to the class of selective estrogen receptor modulators. It is primarily used in the treatment of female infertility to induce ovulation. The compound is a mixture of two geometric isomers, enclomiphene (E-isomer) and zuclomiphene (Z-isomer), which contribute to its mixed estrogenic and anti-estrogenic properties .
Mechanism of Action
Target of Action
The primary target of 2-Chloro Clomiphene Citrate (E/Z Mixture) is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM), which means it can either activate or inhibit the estrogen receptor depending on the tissue .
Mode of Action
2-Chloro Clomiphene Citrate (E/Z Mixture) acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to an increase in the release of pituitary gonadotropins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro Clomiphene Citrate involves several steps. The starting material is typically 2-chlorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and esterification to form the final product. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the production of 2-Chloro Clomiphene Citrate is carried out in large reactors with precise control over temperature, pressure, and pH. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro Clomiphene Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of desethyl derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine gas or sodium hypochlorite.
Major Products Formed
The major products formed from these reactions include hydroxylated, desethylated, and halogenated derivatives of 2-Chloro Clomiphene Citrate .
Scientific Research Applications
2-Chloro Clomiphene Citrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Uniqueness
2-Chloro Clomiphene Citrate is unique due to its specific application in inducing ovulation and its mixed estrogenic and anti-estrogenic properties. Unlike tamoxifen and raloxifene, which are primarily used in cancer treatment and osteoporosis, 2-Chloro Clomiphene Citrate is specifically designed for fertility treatments .
Properties
CAS No. |
1795130-18-5 |
---|---|
Molecular Formula |
C32H35Cl2NO8 |
Molecular Weight |
632.531 |
IUPAC Name |
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
JYEQAMSFCSHCEJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-Hydroxy-1,2,3-propanetricarboxylate; |
Origin of Product |
United States |
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